Cisapride tartrate is classified as a prokinetic agent and falls under the category of gastrointestinal drugs. Its primary therapeutic functions include treating conditions such as gastroesophageal reflux disease and gastroparesis. The compound is often administered orally in tablet or suspension form .
The synthesis of cisapride involves several key steps, typically starting from 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. A notable method includes reductive amination with benzylamine under hydrogen in a reaction-inert solvent, yielding a mixture enriched in the cis-stereoisomer. This process includes:
The final product typically exhibits a cis/trans ratio exceeding 98/2, ensuring high purity for pharmacological applications.
Cisapride tartrate has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is , with a molar mass of approximately 465.95 g/mol. The compound features multiple functional groups, including a piperidine ring and a methoxy group, contributing to its pharmacological activity .
Cisapride undergoes various chemical reactions that are critical for its synthesis and functionality:
Cisapride exerts its effects primarily through the activation of serotonin receptors, specifically the 5-HT4 subtype. This activation leads to:
Pharmacokinetically, cisapride has an oral bioavailability of approximately 30-40%, with metabolism occurring mainly via hepatic pathways involving cytochrome P450 enzymes .
Cisapride exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent.
Cisapride tartrate is primarily utilized in clinical settings for:
Despite its effectiveness, the use of cisapride has been limited due to safety concerns regarding cardiac side effects, leading to its withdrawal from many markets .
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7